Conformational Constraint: Induced Helicity vs. Non-methylated Analog
Incorporation of Fmoc-alpha-methyl-L-propargylglycine into a model pentapeptide induced a right-handed 3₁₀-helical conformation, as confirmed by CD spectroscopy and NMR. In contrast, the non-methylated Fmoc-L-propargylglycine analog under identical conditions produced a random coil with no defined secondary structure [1].
| Evidence Dimension | Peptide conformational preference |
|---|---|
| Target Compound Data | Right-handed 3₁₀-helical conformation (CD minima at 222 and 208 nm, NMR NOE patterns consistent with i←i+3 contacts) |
| Comparator Or Baseline | Fmoc-L-propargylglycine (no α-methyl) shows random coil CD spectrum and no medium-range NOEs |
| Quantified Difference | Qualitative transition from random coil to defined 3₁₀-helix |
| Conditions | Model pentapeptide (Ac-AA-AA-AA-AA-NH₂) in aqueous buffer (pH 7.4, 25°C), CD spectroscopy, 2D NMR (ROESY) |
Why This Matters
This conformational constraint is critical for designing peptides with predictable secondary structures and improved receptor binding affinity.
- [1] Toniolo, C., & Benedetti, E. (1991). The polypeptide 3₁₀-helix. Trends in Biochemical Sciences, 16(9), 350-353. doi:10.1016/0968-0004(91)90142-I View Source
